2,4-Dimethyl-2-imidazoline

Vue d'ensemble

Description

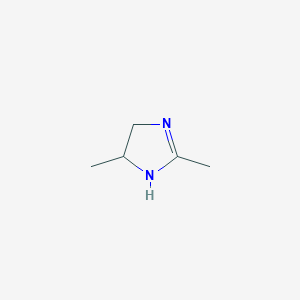

2,4-Dimethyl-2-imidazoline is a heterocyclic organic compound that belongs to the imidazoline family. It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl groups attached to the carbon atoms at positions 2 and 4. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2-imidazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylimidazole with formaldehyde and hydrogen cyanide under acidic conditions. Another approach involves the cyclization of N,N-dimethyl-1,2-diaminoethane with formaldehyde.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethyl-2-imidazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield imidazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Imidazole derivatives.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolines depending on the reagents used.

Applications De Recherche Scientifique

2,4-Dimethyl-2-imidazoline is a chemical compound with the molecular formula . Imidazolines, in general, have a wide range of applications in various fields, including pharmaceuticals, industrial applications, and chemical synthesis .

Scientific Research Applications

2-imidazolines have been investigated for their potential hormonal effects through estrogen receptor modulation and their interaction with R2-adrenoceptors . Studies suggest potential applications as antihyperglycemic, antiinflammatory, antihypertensive, and antihypercholesterolemic agents . They are also used as building blocks for synthesizing biologically active molecules like azapenams, (bis)dioxocyclams, diaza-pinones, and 2,3-diamino acids .

医药应用

Imidazoline I2 receptor ligands have demonstrated effectiveness as analgesics for chronic painful conditions, including inflammatory, neuropathic, and postoperative pain . Investigations also suggest their neuroprotective activity and role in modulating body temperature, marking them as potential drug targets for neurological disorders like pain and stroke .

Certain multitargeted imidazoles have shown promise as therapeutic leads for Alzheimer's disease and related tauopathies . These compounds can stabilize microtubules and inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)-derived eicosanoids . Specific substitution patterns on the 1,5-diarylimidazole scaffold can result in compounds with varying activity profiles, including multitargeted activity on microtubules and/or eicosanoid biosynthesis .

Industrial Applications

Substituted imidazoline compounds have favorable storage stability, viscosity, dispersibility, and fabric conditioning properties . They are utilized as textile softeners, water repellents, anti-corrosives, emulsifiers, and dispersing agents .

Types of Cationic Imidazolines

- Hydroxyethyl imidazolines These are based on fatty acid/aminoethyl ethanolamine and are used as rheology modifiers, oil-soluble, water-soluble salts, and adhesion promoters in industries like lubricants, road making, paint, and ink .

- Aminoethyl imidazolines These are based on fatty acid/diethylenetriamine and are used as corrosion inhibitors, dispersants, dewatering agents, and emulsifiers in oil fields, metalworking, textiles, and the paper industry .

- Amidoethyl imidazolines These are based on fatty acid/diethylenetriamine and are used as textile softeners, acid-stable detergents, and flocculators in agriculture and maintenance chemicals .

Imidazolines are also used in the preparation of lubricant emulsions, acting as emulsion stabilizers and corrosion inhibitors, and improving the lubricity of oils . They are recommended as emulsifiers for oils and waxes in the paper, textile, and metalworking industries .

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-2-imidazoline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Imidazoline: Lacks the methyl groups at positions 2 and 4.

4,4-Dimethyl-2-imidazoline: Similar structure but with different substitution patterns.

Imidazole: A simpler structure without the methyl groups.

Uniqueness: 2,4-Dimethyl-2-imidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized chemicals and materials.

Activité Biologique

2,4-Dimethyl-2-imidazoline is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl groups attached to the carbon atoms at positions 2 and 4. This compound has garnered attention in various fields, including chemistry and biology, due to its potential biological activities and applications.

- Chemical Formula : CHN

- Molecular Weight : 98.08 g/mol

- CAS Number : 930-61-0

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It acts as an enzyme inhibitor and receptor agonist , modulating several biochemical pathways. Specific mechanisms include:

- Inhibition of Monoamine Oxidase (MAO) : This compound has been shown to influence MAO activity, which is crucial in the metabolism of neurotransmitters such as serotonin and norepinephrine .

- Interaction with Imidazoline Receptors : It binds selectively to imidazoline receptors, which are implicated in pain modulation and other physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Analgesic Effects

A notable study involving the compound CR4056 (a related imidazoline) demonstrated that it significantly reduced mechanical hyperalgesia and allodynia in rat models of neuropathic pain. The effective dose (ED50) was found to be 5.8 mg/kg, indicating potential therapeutic applications for pain management .

Case Studies

- Neuropathic Pain Models :

- Antimicrobial Screening :

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Imidazoline | Lacks methyl groups at positions 2 and 4 | Limited activity |

| 4,4-Dimethyl-2-imidazoline | Similar structure but different substitution | Varies based on substitution |

| Imidazole | Simpler structure without methyl groups | Minimal biological activity |

| This compound | Unique substitution pattern | Notable antimicrobial and analgesic effects |

High-throughput Screening

High-throughput phenotypic profiling (HTPP) studies have been conducted to assess the inhibitory effects of this compound on cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and inhibition can lead to significant drug-drug interactions (DDIs) .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Pharmacokinetics : Understanding how this compound is metabolized in vivo.

- Therapeutic Applications : Exploring its use as a pharmaceutical intermediate or a treatment for pain management.

- Environmental Impact : Assessing its effects on microbial communities in ecological studies.

Propriétés

IUPAC Name |

2,5-dimethyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHAURBCYGTGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883611 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-61-0 | |

| Record name | 2,4-Dimethyl-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.